

Literature review on the discovery of 2-(Bromomethyl)acrylic acid

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Compound of Interest

Compound Name: 2-(Bromomethyl)acrylic acid

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The Synthesis of 2-(Bromomethyl)acrylic Acid: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the discovery and synthesis of **2-(bromomethyl)acrylic acid**, a valuable bifunctional monomer in organic synthesis and materials science. Its structure, featuring both a polymerizable acrylic acid moiety and a reactive bromomethyl group, allows for a diverse range of chemical transformations. This document summarizes key quantitative data, details experimental protocols for its synthesis, and illustrates the reaction pathway.

Core Synthesis and Properties

2-(Bromomethyl)acrylic acid, also known as α -(bromomethyl)acrylic acid, is a crystalline solid with a melting point of 71–73 °C.^[1] Its structure is confirmed by various spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the synthesis and characterization of **2-(bromomethyl)acrylic acid**.

Parameter	Value	Reference
Yield	43%	[1]
Melting Point	71–73 °C	[1]
¹ H NMR (CDCl ₃)	δ 4.18 (s, 2H), 6.09 (s, 1H), 6.49 (s, 1H)	[1]
¹ H NMR (CDCl ₃)	δ 4.179 (s, 2H), 6.108 (s, 1H), 6.505 (s, 1H), 12.1 (s, 1H)	[2]
IR (KBr)	1689 cm ⁻¹ (C=O), 1626 cm ⁻¹ (C=CH ₂)	[1]
Molecular Weight	164.99 g/mol	[3]
CAS Number	72707-66-5	[3]

Experimental Protocol: Synthesis from Diethyl Bis(hydroxymethyl)malonate

The most cited method for the preparation of **2-(bromomethyl)acrylic acid** involves the reaction of diethyl bis(hydroxymethyl)malonate with hydrobromic acid.[1][3] The following protocol is adapted from the procedure detailed in Organic Syntheses.

Caution: **2-(Bromomethyl)acrylic acid** and its esters are potent lachrymators and vesicants. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[1]

Materials and Equipment

- Diethyl bis(hydroxymethyl)malonate
- 47-49% Hydrobromic acid
- 500-mL three-necked, round-bottomed flask
- Magnetic stirrer

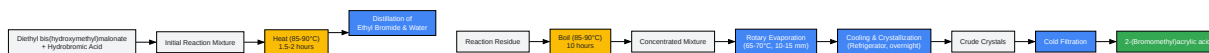
- Fractional distillation apparatus
- Cold-finger condenser
- Thermometers
- Rotary evaporator

Procedure

- **Reaction Setup:** A 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a fractional distillation setup, a cold-finger condenser, and two thermometers.
- **Reagent Addition:** The flask is charged with 55.0 g (0.25 mol) of diethyl bis(hydroxymethyl)malonate and 142 mL (1.25 mol) of 47–49% hydrobromic acid.^[1]
- **Reaction and Distillation:** The mixture is heated to maintain a liquid temperature between 85 and 90 °C.^{[1][3]} During this time, a mixture of ethyl bromide and water will distill over a period of 1.5–2 hours.
- **Reflux:** The remaining residue is then boiled for 10 hours, ensuring the temperature is maintained between 85 and 90 °C.^[1] Temperatures exceeding this range may lead to the formation of dibromoisobutyric acid as a byproduct.^{[1][3]}
- **Concentration:** Following the reflux period, the mixture is concentrated on a rotary evaporator at a temperature of 65–70 °C and a pressure of 10–15 mm Hg to remove approximately 100 mL of water.^[1]
- **Crystallization and Isolation:** The concentrated residue is cooled in a refrigerator overnight to induce crystallization. The resulting crystals of α -(bromomethyl)acrylic acid are collected by cold filtration.^[1]
- **Drying:** The product is air-dried to yield the final product.^[1]

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis of **2-(bromomethyl)acrylic acid** from diethyl bis(hydroxymethyl)malonate.



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